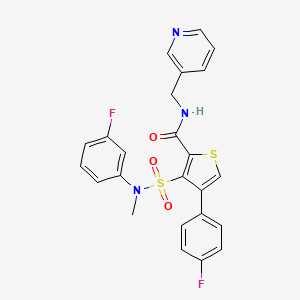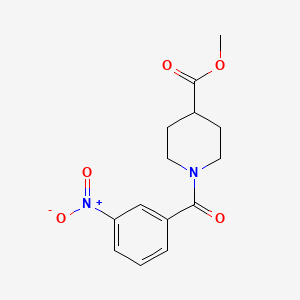
N-(1-cyclopropylethyl)-3-(trifluoromethyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cyclopropylethyl)-3-(trifluoromethyl)aniline is an organic compound characterized by the presence of a cyclopropyl group attached to an ethyl chain, which is further connected to an aniline ring substituted with a trifluoromethyl group at the meta position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyclopropylethyl)-3-(trifluoromethyl)aniline typically involves the reaction of 3-(trifluoromethyl)aniline with 1-cyclopropylethyl halide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction. The reaction is conducted in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can significantly improve the scalability of the synthesis. Additionally, purification techniques like recrystallization or column chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
N-(1-cyclopropylethyl)-3-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the aniline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst (e.g., aluminum chloride) are employed for halogenation reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated aniline derivatives.
科学研究应用
N-(1-cyclopropylethyl)-3-(trifluoromethyl)aniline has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism by which N-(1-cyclopropylethyl)-3-(trifluoromethyl)aniline exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The cyclopropyl group may contribute to the compound’s stability and reactivity. The compound can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
- N-(1-cyclopropylethyl)-4-(trifluoromethyl)aniline
- N-(1-cyclopropylethyl)-2-(trifluoromethyl)aniline
Uniqueness
N-(1-cyclopropylethyl)-3-(trifluoromethyl)aniline is unique due to the position of the trifluoromethyl group on the aniline ring. This positional isomerism can result in different chemical and biological properties compared to its ortho and para counterparts. The meta position of the trifluoromethyl group may influence the compound’s reactivity and interactions with other molecules, making it distinct in its applications and effects.
属性
IUPAC Name |
N-(1-cyclopropylethyl)-3-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N/c1-8(9-5-6-9)16-11-4-2-3-10(7-11)12(13,14)15/h2-4,7-9,16H,5-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBXWRPZHSHUJTO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(2-methoxyethoxy)-N-[(3-methoxyphenyl)methyl]pyridine-4-carboxamide](/img/structure/B2391577.png)

![2-[3-(4-Methoxyphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2391580.png)
![N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]methanesulfonamide](/img/structure/B2391583.png)
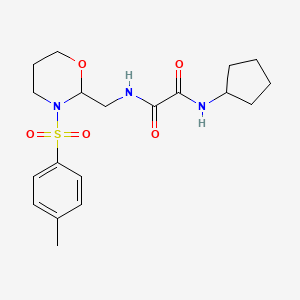

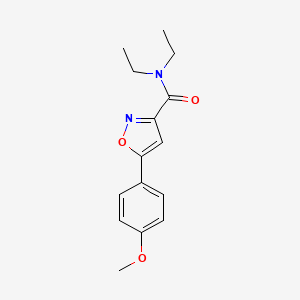
![Benzo[1,3]dioxol-5-yl-pyridin-4-ylmethyl-amine](/img/structure/B2391590.png)
![6-Isopropyl-2-(2-(phenylthio)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2391592.png)
![6-Methyl-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2391593.png)
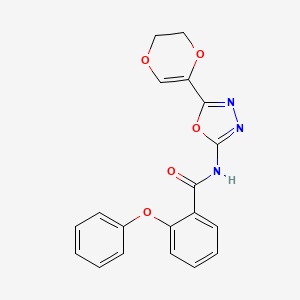
![2-ethoxy-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2391597.png)
